1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone
Overview
Description
1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone is a chemical compound with the CAS Number: 67589-15-5 . It has a molecular weight of 204.15 . The compound appears as a colorless to yellow liquid or semi-solid or solid .
Synthesis Analysis
The synthesis of this compound involves purification by flash chromatography . The crude compound is purified to give the title compound as an orange oil . The yield of this process is 16.61% .Molecular Structure Analysis
The IUPAC name of this compound is 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethanone . The InChI code is 1S/C9H7F3O2/c1-5(13)7-4-6(9(10,11)12)2-3-8(7)14/h2-4,14H,1H3 . The InChI key is BRSHLOIZDJDEPI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.15 . It appears as a colorless to yellow liquid or semi-solid or solid . It is stored in a dry, room temperature environment .Scientific Research Applications
Antimicrobial Properties
- Molecular Docking and ADMET Studies : Ethanone 1-(2-hydroxy-5-methyl phenyl), a similar compound, has demonstrated significant antimicrobial properties, particularly against Staphylococcus aureus. Molecular docking techniques revealed strong binding affinities with various proteins of Staphylococcus aureus, suggesting potential for antimicrobial applications (Medicharla Sri Satya et al., 2022).
Chemical Synthesis and Characterization
- Heterocyclic Compound Synthesis : 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, a derivative, is used in pharmaceuticals and drug research. Its synthesis involves 4-chlorophenol as a starting material, indicating its role in creating active pharmaceutical ingredients (Atul K. Wanjari, 2020).
Photoremovable Protecting Group for Carboxylic Acids
- Photoremovable Protecting Group : 1-[2-(2-hydroxyalkyl)phenyl]ethanone, a related compound, is introduced as a new photoremovable protecting group for carboxylic acids. This application in synthetic chemistry is significant for releasing protected compounds (Walters N. Atemnkeng et al., 2003).
Crystal Structure and DFT Analysis
- Crystal Structure Analysis : The isomeric structures of compounds similar to 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone have been studied using X-ray diffraction and density functional theory (DFT). These studies help in understanding the molecular and energetic behaviors in various solvent media, contributing to material science and molecular engineering (Șahin et al., 2011).
Antimicrobial Activity of Derivatives
- Antimicrobial Activity Studies : Derivatives of 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethanone have been synthesized and tested for antimicrobial activity against various bacteria, showcasing their potential in pharmaceutical research and development (Hitesh Dave et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)7-4-6(9(10,11)12)2-3-8(7)14/h2-4,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSHLOIZDJDEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472161 | |
Record name | 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67589-15-5 | |
Record name | 1-(2-Hydroxy-5-(trifluoromethyl)phenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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